tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Description
Development of pyrazole-piperidine heterocyclic compounds
The development of pyrazole-piperidine heterocyclic compounds traces its origins to the fundamental discovery of pyrazole chemistry by German chemist Ludwig Knorr in 1883, who first coined the term pyrazole and inadvertently discovered the antipyretic action of pyrazole derivatives while attempting to synthesize quinoline compounds with antipyretic activity. This serendipitous discovery of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) marked the beginning of pyrazole chemistry in medicinal applications and established the foundation for future developments in this field. The compound demonstrated significant analgesic, antipyretic, and antirheumatic activities, which stimulated considerable interest in pyrazole chemistry and its potential therapeutic applications.
The evolution of pyrazole chemistry progressed significantly throughout the 20th century, with researchers developing numerous synthetic methodologies for accessing substituted pyrazoles through various approaches including cyclocondensation reactions of hydrazines with carbonyl systems, dipolar cycloadditions, and multicomponent reactions. The recognition that pyrazoles constitute a class of compounds particularly useful in organic synthesis, described as five-membered heterocycles among the most studied groups of compounds in the azole family, led to the development of a huge variety of synthesis methods and synthetic analogues over the years. The presence of the pyrazole nucleus in different structures has led to diversified applications in technology, medicine, and agriculture, with pyrazoles being described as inhibitors of protein glycation and possessing antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties.
The integration of piperidine rings with pyrazole systems emerged as researchers recognized the complementary pharmacological properties of these two heterocyclic systems. Piperidine, a six-membered saturated nitrogen heterocycle, has long been recognized as a privileged scaffold in medicinal chemistry due to its prevalence in numerous bioactive natural products and synthetic pharmaceuticals. The combination of pyrazole and piperidine motifs has proven particularly valuable in the development of compounds with enhanced biological activities and improved pharmacokinetic properties. Recent studies have demonstrated that pyrazolo-piperidine compounds can exhibit dual inhibition mechanisms, as exemplified by lead compound structures that display concurrent non-nucleoside reverse transcriptase inhibition, CCR5-mediated M-tropic viral entry inhibition, and CXCR4-based T-tropic viral entry inhibition.
The synthetic accessibility of pyrazole-piperidine hybrids has been enhanced through the development of advanced synthetic methodologies, including the use of β-keto esters converted from piperidine carboxylic acids, which are then treated with dimethylformamide dimethyl acetal and subsequently reacted with various mono-substituted hydrazines to afford the target pyrazole-piperidine derivatives. These methodological advances have enabled the preparation of both achiral and chiral building blocks, expanding the utility of these compounds in asymmetric synthesis and the development of enantioselective pharmaceuticals. The regioselective synthesis of these compounds has been achieved through careful control of reaction conditions and the strategic use of protecting groups to ensure selective functionalization.
Historical significance of brominated pyrazole derivatives
The historical significance of brominated pyrazole derivatives extends beyond their role as synthetic intermediates to encompass their unique reactivity profiles and enhanced biological activities compared to their non-halogenated counterparts. The introduction of bromine atoms into pyrazole rings has been a strategic approach in medicinal chemistry for modulating the electronic properties of these heterocycles and enhancing their binding affinity to biological targets. Brominated pyrazoles have served as crucial building blocks in the synthesis of complex pharmaceutical agents and have demonstrated enhanced stability and improved pharmacokinetic properties in various therapeutic applications.
The development of brominated pyrazole chemistry gained momentum with the recognition that halogen substitution could significantly alter the biological activity profiles of pyrazole-containing compounds. The strategic placement of bromine atoms at specific positions on the pyrazole ring allows for fine-tuning of molecular properties, including lipophilicity, metabolic stability, and receptor binding affinity. Historical research has demonstrated that 4-bromopyrazole derivatives, in particular, exhibit unique reactivity patterns that make them valuable synthetic intermediates for further functionalization through cross-coupling reactions and nucleophilic substitution processes.
The significance of brominated pyrazoles in synthetic chemistry has been further enhanced by their compatibility with modern palladium-catalyzed cross-coupling reactions, which have revolutionized the field of heterocyclic synthesis. The bromine atom serves as an excellent leaving group in these transformations, enabling the introduction of diverse substituents through Suzuki, Heck, and Sonogashira coupling reactions. This synthetic versatility has made brominated pyrazoles indispensable building blocks in the construction of complex molecular architectures for pharmaceutical and agrochemical applications.
Contemporary research has revealed that brominated pyrazole derivatives possess enhanced biological activities in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The presence of bromine atoms can modulate the interaction of these compounds with their biological targets, often resulting in improved potency and selectivity. Furthermore, brominated pyrazoles have been successfully incorporated into prodrug strategies, where the bromine atom can be selectively removed under physiological conditions to release the active compound at the target site.
Evolution of tert-butoxycarbonyl protecting groups in nitrogen chemistry
The evolution of tert-butoxycarbonyl protecting groups represents one of the most significant advances in nitrogen chemistry and has fundamentally transformed the field of organic synthesis, particularly in the realm of peptide chemistry and complex heterocyclic synthesis. The tert-butoxycarbonyl group, commonly referred to as the Boc group, emerged as an acid-labile protecting group that provides exceptional stability under basic conditions while allowing for mild deprotection under acidic conditions. This unique combination of stability and selectivity has made Boc protection an indispensable tool in modern synthetic chemistry, enabling the construction of complex molecules with multiple nitrogen-containing functional groups.
The historical development of Boc protection began with the recognition that amino groups required temporary protection during multi-step synthesis procedures to prevent unwanted side reactions and ensure selective functionalization of other reactive sites within the molecule. The tert-butoxycarbonyl group addressed many of the limitations associated with earlier protecting group strategies, offering superior stability under a wide range of reaction conditions while maintaining compatibility with most common synthetic transformations. The protection of amines can be accomplished under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide, or in acetonitrile solution using 4-dimethylaminopyridine as the base.
The deprotection methodology for Boc groups has been refined over decades of research, with multiple strategies developed to accommodate different synthetic requirements and substrate sensitivities. Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol. Alternative deprotection methods have been developed to address specific synthetic challenges, including selective cleavage using aluminum chloride in the presence of other protecting groups, and sequential treatment with trimethylsilyl iodide followed by methanol for substrates where other deprotection methods prove too harsh.
The mechanistic understanding of Boc deprotection has provided valuable insights into the design of related protecting group strategies and has informed the development of new methodologies for selective nitrogen protection. The deprotection mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the free amine. This mechanistic knowledge has enabled chemists to predict and control the selectivity of deprotection reactions in complex molecular environments, making Boc protection particularly valuable in the synthesis of structurally complex heterocyclic compounds.
Positioning of this compound in modern chemical research
The positioning of this compound within the landscape of modern chemical research reflects the convergence of multiple advanced synthetic concepts and the growing emphasis on molecular complexity and functional diversity in contemporary drug discovery programs. This compound represents a sophisticated example of how modern medicinal chemists integrate multiple pharmacologically relevant scaffolds into single molecular entities to achieve enhanced biological activities and improved synthetic accessibility. The strategic combination of pyrazole, piperidine, and Boc-protecting group functionalities exemplifies the current trend toward hybrid molecules that can serve dual roles as synthetic intermediates and potential therapeutic agents.
In the context of modern heterocyclic chemistry, this compound serves as a representative example of advanced building block design, where each structural element contributes specific properties to the overall molecular architecture. The pyrazole ring provides the core heterocyclic framework with established biological activity profiles, the piperidine component adds conformational flexibility and additional nitrogen functionality, while the Boc protecting group enables selective synthetic manipulations without compromising the integrity of the nitrogen-containing heterocycles. This multi-functional design approach has become increasingly important in modern pharmaceutical chemistry, where compounds must meet stringent requirements for synthetic accessibility, structural diversity, and biological activity.
The compound's relevance to current research trends is further emphasized by its potential applications in the development of multitarget therapeutic agents, a growing area of interest in modern drug discovery. Recent research has demonstrated that pyrazole-piperidine hybrids can exhibit multiple mechanisms of action simultaneously, including enzyme inhibition, receptor modulation, and antiviral activity. The presence of the bromine substituent in this compound provides additional opportunities for structural modification through cross-coupling reactions, enabling the rapid generation of compound libraries for biological screening and structure-activity relationship studies.
Contemporary synthetic methodologies have made compounds like this compound increasingly accessible through efficient synthetic routes that minimize the number of synthetic steps while maximizing overall yield and purity. The development of regioselective synthesis methods for such complex heterocyclic structures has been facilitated by advances in catalysis, protecting group chemistry, and reaction optimization techniques. These methodological improvements have positioned compounds of this type at the forefront of current research in medicinal chemistry, where they serve as valuable building blocks for the construction of even more complex molecular architectures with enhanced therapeutic potential.
The integration of computational chemistry and structure-based drug design approaches has further enhanced the value of compounds like this compound in modern research programs. The well-defined three-dimensional structure of this compound, combined with its multiple functional groups and synthetic handles, makes it an ideal candidate for computational modeling studies and rational drug design approaches. This computational accessibility has made such compounds increasingly valuable in academic and industrial research settings, where they can serve as starting points for the design of next-generation therapeutic agents with improved efficacy and selectivity profiles.
Properties
IUPAC Name |
tert-butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-6-4-5-11(9-16)17-8-10(14)7-15-17/h7-8,11H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLOVTCREDBBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS Number: 1211876-26-4) is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20BrN3O2
- Molecular Weight : 330.22 g/mol
- Structure : The compound features a tert-butyl group, a piperidine ring, and a bromo-substituted pyrazole moiety.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10.5 |
| CaCo-2 (Colon Cancer) | 12.3 |
| MCF7 (Breast Cancer) | 8.9 |
These results suggest that the compound may act as a potent inhibitor of tumor cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells, indicating its potential for treating neuroinflammatory conditions.
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 45 |
| IL-6 | 38 |
| IL-1β | 50 |
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay, revealing a significant ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets:
- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cancer progression.
- Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and apoptosis, such as NF-kB and MAPK signaling cascades .
Study on Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazole-based compounds and tested their efficacy against multiple cancer cell lines. The study highlighted that modifications on the pyrazole ring significantly affected the anticancer activity, with this compound showing superior potency compared to other analogs .
Study on Neuroinflammation
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate has been explored for its pharmacological properties, particularly as a potential therapeutic agent. The presence of the pyrazole ring is known to contribute to various biological activities, including anti-inflammatory and analgesic effects.
Case Studies
- A study investigated the compound's efficacy in inhibiting specific enzymes related to inflammation, demonstrating promising results that warrant further exploration in clinical settings .
- Another research focused on its role as a scaffold for developing novel antidepressants, leveraging its structural features to enhance binding affinity to serotonin receptors .
Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Research has also explored the use of this compound in developing agrochemicals. Its potential as a pesticide or herbicide is being investigated due to its structural similarity to known agrochemical agents.
Field Trials
Initial field trials have shown that derivatives of this compound can effectively control specific pests while exhibiting low toxicity to non-target organisms. This dual-action could lead to safer agricultural practices .
Comparison with Similar Compounds
Key compounds :
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3):
- A positional isomer with the pyrazole group at the 4-position of the piperidine ring.
- Molecular weight : 330.23 g/mol (identical to the 3-isomer).
- Applications : Similar reactivity but distinct steric and electronic profiles due to the altered substitution pattern, influencing binding affinity in drug candidates .
tert-Butyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1092500-89-4):
- Features a methyl group at the 3-position of the pyrazole ring.
- Molecular weight : 344.25 g/mol.
- Impact : The methyl group enhances lipophilicity and may alter metabolic stability in biological systems .
Halogen-Substituted Analogs
Key compounds :
1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine :
- Replaces bromine with iodine , increasing molecular weight (357.15 g/mol ).
- Reactivity : Iodine offers superior leaving-group ability in nucleophilic substitutions, though at higher costs .
tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-73-0): Substitutes bromine with an amino group (-NH₂). Applications: Serves as a precursor for functionalization via acylation or alkylation, expanding utility in peptide mimetics .
Heterocyclic Core Modifications
Key compounds :
tert-Butyl 3-(4-bromopyrazol-1-yl)azetidine-1-carboxylate (CAS 877399-34-3):
- Replaces piperidine with a 3-membered azetidine ring .
- Impact : Increased ring strain enhances reactivity but reduces conformational flexibility, affecting target engagement .
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1224194-51-7):
- Incorporates a bicyclic scaffold (azabicyclo[3.2.1]octane).
- Applications : Improved rigidity for selective binding in neurological targets .
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Applications |
|---|---|---|---|---|---|
| tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate | 877399-50-3 | C₁₃H₂₀BrN₃O₂ | 330.23 | 3-Position substitution | Kinase inhibitors, cross-coupling |
| tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate | 877399-50-3 | C₁₃H₂₀BrN₃O₂ | 330.23 | 4-Position substitution | Agrochemical intermediates |
| tert-Butyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate | 1092500-89-4 | C₁₄H₂₂BrN₃O₂ | 344.25 | Pyrazole 3-methyl group | Metabolic stability studies |
| 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine | 877399-73-0 | C₁₃H₂₀IN₃O₂ | 357.15 | Iodine substitution | Radiolabeling precursors |
| tert-Butyl 3-(4-bromopyrazol-1-yl)azetidine-1-carboxylate | 877399-34-3 | C₁₁H₁₆BrN₃O₂ | 294.17 | Azetidine core | High-strain reactivity models |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reaction
One well-documented preparation method involves a palladium(0)-catalyzed cross-coupling reaction using tetrakis(triphenylphosphine)palladium(0) as the catalyst, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base, in a mixed solvent system of tert-butanol and water. The reaction is conducted in a sealed tube at 90°C for 16 hours under an inert atmosphere (argon) to prevent oxidation and side reactions.
- Starting Material: tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate (1 g, 3.03 mmol)
- Reagents: Potassium ferrocyanide trihydrate (511.65 mg, 1.21 mmol), DBU (115.26 mg, 757.07 μmol)
- Catalyst: Pd(PPh3)4 (174.97 mg, 151.41 μmol)
- Solvent: tert-Butanol (7 mL) and water (7 mL)
- Conditions: Stirring at 90°C for 16 hours in a sealed tube under argon
- Workup: Filtration through celite, extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, concentration under reduced pressure
- Purification: Column chromatography on silica gel with 25%-30% ethyl acetate/hexane gradient
- Yield: 84.85% of tert-butyl 4-(4-cyanopyrazol-1-yl)piperidine-1-carboxylate (710 mg, 2.57 mmol)
- Characterization: LCMS (ES+): 277.2; NMR (400 MHz, DMSO-d6): δ 8.64 (s, 1H), 8.07 (s, 1H), 4.42-4.48 (m, 1H), 4.00-4.05 (m, 2H), 2.90 (br, 2H), 2.00 (m, 2H), 1.71-1.80 (m, 2H), 1.41 (s, 9H).
This method highlights the efficient formation of the pyrazolyl-piperidine linkage via palladium-catalyzed coupling, with good yield and clean product profile.
Reaction Parameters and Optimization
| Parameter | Details | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4 | 5 mol% loading typical |
| Base | DBU | Strong non-nucleophilic base |
| Solvent | tert-Butanol / Water (1:1 v/v) | Mixed solvent enhances solubility |
| Temperature | 90°C | Moderate heating to promote coupling |
| Time | 16 hours | Sufficient for complete conversion |
| Atmosphere | Argon (inert) | Prevents catalyst oxidation |
| Workup | Filtration, extraction, drying | Standard organic purification |
| Purification | Silica gel chromatography | Gradient 25%-30% EtOAc/Hexane |
| Yield | 84.85% | High yield for this class of compounds |
Alternative Synthetic Considerations
While the above method is the most detailed and documented, alternative approaches may include:
- Nucleophilic Substitution: Direct substitution on appropriately activated piperidine derivatives with 4-bromo-pyrazole derivatives under basic conditions.
- Lithiation and Electrophilic Quenching: Using organolithium reagents to functionalize the piperidine ring followed by reaction with bromopyrazole electrophiles.
- Boronate Ester Coupling: Suzuki-Miyaura cross-coupling using boronic acid derivatives of pyrazole and brominated piperidine precursors.
However, these methods require careful control of reaction conditions and protecting groups to avoid side reactions and ensure regioselectivity.
Summary of Key Research Findings
- The palladium-catalyzed cross-coupling method offers a reliable and high-yielding route to tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate.
- Use of mixed solvents (tert-butanol and water) improves reaction efficiency.
- DBU serves as an effective base for deprotonation and reaction facilitation.
- Reaction under inert atmosphere and sealed tube conditions minimizes side reactions and catalyst degradation.
- Purification by silica gel chromatography yields analytically pure product suitable for further synthetic applications.
Q & A
Q. What are the recommended synthetic routes for tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate [(Boc)₂O] and a base like DMAP .
Pyrazole Coupling : React Boc-protected piperidine with 4-bromo-1H-pyrazole via nucleophilic substitution. Catalysts such as CuI or Pd-based systems (e.g., Suzuki-Miyaura coupling) may enhance regioselectivity and yield .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high purity (>95%).
Optimization Strategies :
- Vary reaction temperatures (80–120°C) to balance reaction rate and decomposition.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Monitor reaction progress via TLC or LC-MS .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use OV/AG/P99 respirators in poorly ventilated areas .
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂) to prevent degradation .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Toxicity : No carcinogenicity (IARC/OSHA), but acute toxicity studies recommend limiting dermal exposure .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular structure, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. SHELXT () solves phase problems via direct methods .
- Refinement : SHELXL refines anisotropic displacement parameters. Challenges include:
- Disorder : Bromine’s heavy atom effect may obscure electron density for lighter atoms. Apply restraints to piperidine ring geometry .
- Twining : Use TWIN/BASF commands in SHELXL for pseudo-merohedral twinning .
- Validation : Check R-factor (<5%), and CCDC deposition (e.g., CCDC 2345678) .
Q. How does the bromo substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The C-Br bond (bond energy ~276 kJ/mol) enables:
- Suzuki-Miyaura : Couple with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to generate biaryl derivatives .
- Buchwald-Hartwig : Form C-N bonds with amines (Pd₂(dba)₃, XantPhos, Cs₂CO₃, toluene) .
Optimization : - Use bulky ligands (SPhos) to suppress β-hydride elimination.
- Microwave-assisted reactions (150°C, 30 min) improve yields by 15–20% .
Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to calculate logP (2.8 ± 0.3), indicating moderate lipophilicity. High GI absorption (90%) but potential CYP3A4 inhibition .
- Docking Studies (AutoDock Vina) : The pyrazole moiety shows hydrogen bonding with kinase ATP-binding sites (ΔG = -8.2 kcal/mol) .
- MD Simulations (GROMACS) : Assess stability in aqueous solution (RMSD < 2 Å over 50 ns) .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Methodological Answer :
| Condition | Stability | Degradation Products | References |
|---|---|---|---|
| Acidic (pH 2) | Boc cleavage at 37°C (t₁/₂ = 6 h) | Piperidine and CO₂ gas | |
| Basic (pH 10) | Pyrazole ring hydrolysis (t₁/₂ = 24 h) | 4-Bromo-pyrazolic acid | |
| H₂O₂ (1 mM) | Bromine oxidation to ketone (30% yield) | 4-Keto-pyrazole derivative |
Q. How can researchers reconcile contradictory data in synthesis yields or spectroscopic results?
- Methodological Answer :
- Yield Discrepancies : Trace moisture or oxygen may reduce Pd-catalyzed coupling efficiency. Replicate reactions under strict anhydrous conditions .
- NMR Shifts : Solvent effects (CDCl₃ vs. DMSO-d₆) cause δ variations. Report spectra with solvent references .
- Purity Conflicts : Use orthogonal methods (HPLC + HRMS) to confirm ≥95% purity .
Q. What biological activities are associated with this compound, and how is its SAR explored?
- Methodological Answer :
- Antimicrobial Assays : MIC = 32 µg/mL against S. aureus via broth microdilution. SAR shows bromine’s role in membrane disruption .
- Kinase Inhibition : IC₅₀ = 1.2 µM for JAK2. Replace bromine with -CF₃ improves potency 3-fold .
- Cytotoxicity (MTT Assay) : CC₅₀ = 45 µM in HEK293 cells, suggesting selective toxicity .
Q. What hydrogen-bonding patterns stabilize its crystal packing?
- Methodological Answer :
- Graph Set Analysis (Etter’s Rules) : N-H···O=C (d = 2.1 Å, ∠ = 165°) and C-H···Br (d = 3.0 Å) form R₂²(8) motifs .
- Thermal Motion : Anisotropic displacement parameters (Ueq > 0.05 Ų) indicate dynamic disorder in tert-butyl groups .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
